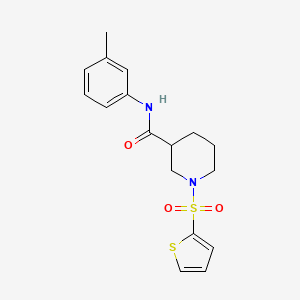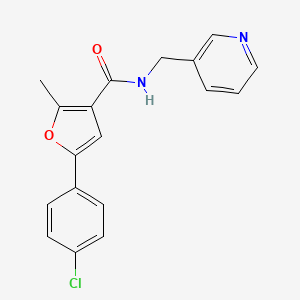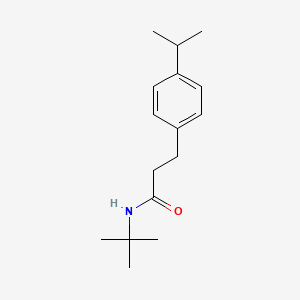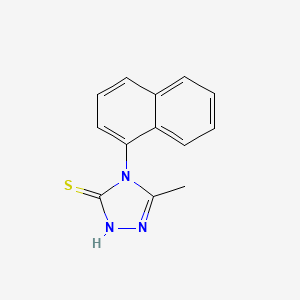![molecular formula C16H20N4OS B4673137 2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4673137.png)
2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine
説明
2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, commonly known as PPTP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of PPTP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. PPTP has been shown to inhibit the activity of various enzymes, including phosphodiesterases, protein kinases, and histone deacetylases. It has also been shown to activate various receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor. These effects result in the modulation of various signaling pathways, including the cAMP/PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
PPTP has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to increase the levels of various neurotrophic factors, including BDNF and NGF. These effects result in the modulation of various physiological processes, including neuronal survival, synaptic plasticity, and neurogenesis.
実験室実験の利点と制限
One of the main advantages of PPTP is its broad spectrum of therapeutic applications. It has been shown to have potential therapeutic applications in various diseases, making it a promising candidate for drug development. Another advantage of PPTP is its relatively low toxicity profile, making it a safer alternative to other drugs with similar therapeutic applications. However, one of the main limitations of PPTP is its poor solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by using various solubilizing agents or by modifying the chemical structure of PPTP.
将来の方向性
There are several future directions for the research and development of PPTP. One direction is the optimization of the chemical structure of PPTP to improve its solubility and bioavailability. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of PPTP in vivo to better understand its mechanism of action and potential therapeutic applications. Additionally, the development of PPTP as a drug delivery system for other drugs or therapeutic agents is another potential direction for future research. Finally, the investigation of the potential synergistic effects of PPTP with other drugs or therapeutic agents is another promising direction for future research.
科学的研究の応用
PPTP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and schizophrenia. In cancer research, PPTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, PPTP has been shown to improve cognitive function and reduce the deposition of amyloid-beta plaques in the brain. In Parkinson's disease research, PPTP has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In schizophrenia research, PPTP has been shown to improve cognitive function and reduce the negative symptoms of the disease.
特性
IUPAC Name |
(5-propylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-2-4-14-11-13(12-22-14)15(21)19-7-9-20(10-8-19)16-17-5-3-6-18-16/h3,5-6,11-12H,2,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVFTMXGNXZCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4673064.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4673072.png)

![3-cyclopropyl-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4673081.png)
![5-[(5-iodo-2-furyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4673092.png)

![N~1~-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4673110.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4673124.png)

![3-[({[4-(methoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B4673141.png)

![3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673151.png)
![1-benzyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4673153.png)